N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-18-8-6-9-19-20(18)23-22(30-19)24-21(26)16-10-12-17(13-11-16)31(27,28)25-14-5-4-7-15(25)2/h6,8-13,15H,3-5,7,14H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFUFYRGQLUZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide” typically involves multi-step organic reactions. The starting materials might include 4-ethoxybenzo[d]thiazole and 2-methylpiperidine, which undergo sulfonylation and amidation reactions under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the thiazole ring.
Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine Sulfonamide Substitutions
- N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-ethyl-1-piperidinyl)sulfonyl]benzamide (C₃₀H₃₇N₅O₄S₂, 595.777 g/mol): This analogue replaces the 2-methylpiperidine with a 2-ethylpiperidine and introduces a pyrazole-ethyl group on the benzamide nitrogen. These modifications could alter kinase selectivity compared to the target compound .
- N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[benzyl(methyl)sulfamoyl]benzamide (C₂₆H₂₆N₄O₄S₂, 533.890 g/mol): Here, the 2-methylpiperidine is replaced with a benzyl-methylsulfamoyl group. The imine (Schiff base) structure in the benzothiazole ring may reduce stability under acidic conditions .
Variations in Sulfonamide Substituents
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (C₂₄H₃₁N₃O₄S₂, 489.7 g/mol):
This compound substitutes the 2-methylpiperidine with diisobutyl groups , resulting in a lower molecular weight and higher lipophilicity (XLogP3 = 5.7 vs. ~4.5 for the target compound). The bulky isobutyl groups may hinder membrane permeability but improve selectivity for hydrophobic binding pockets .4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (C₁₉H₂₁N₃O₄S₂, 427.51 g/mol):
The diethylsulfamoyl group and methoxy (vs. ethoxy) on benzothiazole reduce steric bulk, enhancing solubility but possibly diminishing target affinity. The methoxy group’s electron-donating effects may alter metabolic oxidation pathways .
Pharmacological and Physicochemical Comparisons
- Lipophilicity and Solubility : The target compound’s 2-methylpiperidine and ethoxy groups balance moderate lipophilicity (XLogP3 ~4.5) with aqueous solubility, critical for oral bioavailability. Diisobutyl and pyrazole-ethyl analogues exhibit higher lipophilicity, favoring CNS penetration but risking off-target effects .
- Metabolic Stability : The ethoxy group on benzothiazole is less prone to oxidative metabolism compared to methoxy in , enhancing half-life. Piperidine rings (as in the target compound) are metabolized via cytochrome P450 enzymes, whereas diethylsulfamoyl groups may undergo N-dealkylation .
Anticancer and Antimicrobial Activity
- Benzothiazole Derivatives : Compounds like N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) show anticancer activity via kinase inhibition. The target compound’s sulfonamide group may mimic ATP-binding motifs, enhancing kinase affinity .
- Chloro-Substituted Analogues: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,4-dihydroquinoline-1(2H)-sulfonyl)benzamide (MW 498.02 g/mol) introduces a chloro group for enhanced DNA intercalation but increases hepatotoxicity risks .
Q & A
Q. What statistical methods are recommended for dose-response studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
